molecular formula C15H11Cl2N3O3 B11035869 N,N-Bis(3-chlorophenyl)-2-hydroxyiminomalonamide

N,N-Bis(3-chlorophenyl)-2-hydroxyiminomalonamide

Cat. No.: B11035869
M. Wt: 352.2 g/mol
InChI Key: BDXMUBMOHOFVMQ-UHFFFAOYSA-N
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Description

N,N-Bis(3-chlorophenyl)-2-hydroxyiminomalonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3-chlorophenyl groups attached to a hydroxyiminomalonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(3-chlorophenyl)-2-hydroxyiminomalonamide typically involves the reaction of 3-chloroaniline with malonamide derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a solvent like ethanol or methanol, and the mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high-quality product .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(3-chlorophenyl)-2-hydroxyiminomalonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Bis(3-chlorophenyl)-2-hydroxyiminomalonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Bis(3-chlorophenyl)-2-hydroxyiminomalonamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(3,5-dichlorophenyl)formamidine
  • N,N-Bis(2,6-difluorophenyl)formamidine
  • N,N-Bis(2,6-diisopropylphenyl)formamidine

Uniqueness

N,N-Bis(3-chlorophenyl)-2-hydroxyiminomalonamide is unique due to its specific substitution pattern and the presence of the hydroxyimino group. This structural feature imparts distinct reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C15H11Cl2N3O3

Molecular Weight

352.2 g/mol

IUPAC Name

N,N'-bis(3-chlorophenyl)-2-hydroxyiminopropanediamide

InChI

InChI=1S/C15H11Cl2N3O3/c16-9-3-1-5-11(7-9)18-14(21)13(20-23)15(22)19-12-6-2-4-10(17)8-12/h1-8,23H,(H,18,21)(H,19,22)

InChI Key

BDXMUBMOHOFVMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=NO)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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